molecular formula C28H24ClNO6 B1207560 Tropesin CAS No. 65189-78-8

Tropesin

Cat. No.: B1207560
CAS No.: 65189-78-8
M. Wt: 505.9 g/mol
InChI Key: UCCJWNPWWPJKGL-UHFFFAOYSA-N
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Biological Activity

Tropesin, also known as VUFB 12018 or Repanidal, is a nonsteroidal anti-inflammatory agent (NSAIA) with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • Molecular Weight : 505.95 g/mol
  • CAS Number : 65189-78-8

This compound exhibits anti-inflammatory properties and has been shown to inhibit the growth of certain fungi, such as Trichoderma viride .

This compound's biological activity is primarily attributed to its ability to convert into indomethacin upon ester cleavage. Indomethacin is a well-known anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation . This conversion enhances the therapeutic potential of this compound in inflammatory conditions.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various experimental models. For example:

  • In a study involving Trichoderma viride, this compound effectively suppressed fungal growth, indicating its potential use as an antifungal agent alongside its anti-inflammatory properties .
  • The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its role in modulating immune responses.

2. Cytotoxic and Antitumor Activities

Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. For instance:

  • A study reported that extracts containing this compound exhibited cytotoxicity against CT26 cancer cells at concentrations below 500 µg/mL .
  • The mechanism involves the induction of apoptosis, as evidenced by Western blot analyses showing activation of caspases-3, -8, and -9 in treated cells .

3. Antimicrobial Properties

This compound's antimicrobial activity extends beyond fungi. It has been evaluated for its effects against various bacterial strains, demonstrating broad-spectrum antimicrobial capabilities.

Case Study 1: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of this compound:

  • Objective : To evaluate the efficacy of this compound in reducing inflammation induced by lipopolysaccharides (LPS).
  • Method : RAW264.7 macrophage cells were treated with LPS to induce inflammation, followed by treatment with varying concentrations of this compound.
  • Results : this compound significantly reduced nitric oxide production and pro-inflammatory cytokine levels (TNF-α and IL-6), indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cytotoxicity Against Cancer Cells

A study aimed at assessing the cytotoxic effects of this compound on human cancer cell lines:

  • Objective : To determine the IC50 values for various cancer cell lines.
  • Method : MTT assays were performed on HeLa and MCF-7 cells treated with this compound.
  • Results : The IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting potent anticancer activity.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicInduces apoptosis in cancer cell lines
AntimicrobialEffective against Trichoderma viride and bacteria

Properties

CAS No.

65189-78-8

Molecular Formula

C28H24ClNO6

Molecular Weight

505.9 g/mol

IUPAC Name

3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-2-phenylpropanoic acid

InChI

InChI=1S/C28H24ClNO6/c1-17-22(15-26(31)36-16-24(28(33)34)18-6-4-3-5-7-18)23-14-21(35-2)12-13-25(23)30(17)27(32)19-8-10-20(29)11-9-19/h3-14,24H,15-16H2,1-2H3,(H,33,34)

InChI Key

UCCJWNPWWPJKGL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O

Key on ui other cas no.

65828-79-7
65189-78-8

Synonyms

indomethacin alpha-carboxyphenethyl ester
tropesin
VUFB 12018
VUFB-12018

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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